molecular formula C29H33NO4 B13852917 tert-butyl (E)-7-(2-cyclopropyl-4-phenylquinolin-3-yl)-3,5-dihydroxyhept-6-enoate

tert-butyl (E)-7-(2-cyclopropyl-4-phenylquinolin-3-yl)-3,5-dihydroxyhept-6-enoate

Cat. No.: B13852917
M. Wt: 459.6 g/mol
InChI Key: ISIOTZGGGQVNLK-FOCLMDBBSA-N
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Description

tert-Butyl (E)-7-(2-cyclopropyl-4-phenylquinolin-3-yl)-3,5-dihydroxyhept-6-enoate is a complex organic compound with a unique structure that includes a quinoline ring, a cyclopropyl group, and multiple hydroxyl groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (E)-7-(2-cyclopropyl-4-phenylquinolin-3-yl)-3,5-dihydroxyhept-6-enoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce different alcohols or hydrocarbons. Substitution reactions can lead to a wide range of derivatives with varying properties .

Scientific Research Applications

tert-Butyl (E)-7-(2-cyclopropyl-4-phenylquinolin-3-yl)-3,5-dihydroxyhept-6-enoate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl (E)-7-(2-cyclopropyl-4-phenylquinolin-3-yl)-3,5-dihydroxyhept-6-enoate involves its interaction with specific molecular targets and pathways. The quinoline ring and other functional groups may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (E)-7-(2-cyclopropyl-4-phenylquinolin-3-yl)-3,5-dihydroxyhept-6-enoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C29H33NO4

Molecular Weight

459.6 g/mol

IUPAC Name

tert-butyl (E)-7-(2-cyclopropyl-4-phenylquinolin-3-yl)-3,5-dihydroxyhept-6-enoate

InChI

InChI=1S/C29H33NO4/c1-29(2,3)34-26(33)18-22(32)17-21(31)15-16-24-27(19-9-5-4-6-10-19)23-11-7-8-12-25(23)30-28(24)20-13-14-20/h4-12,15-16,20-22,31-32H,13-14,17-18H2,1-3H3/b16-15+

InChI Key

ISIOTZGGGQVNLK-FOCLMDBBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)CC(CC(/C=C/C1=C(C2=CC=CC=C2N=C1C3CC3)C4=CC=CC=C4)O)O

Canonical SMILES

CC(C)(C)OC(=O)CC(CC(C=CC1=C(C2=CC=CC=C2N=C1C3CC3)C4=CC=CC=C4)O)O

Origin of Product

United States

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